molecular formula C10H8N2O3 B1683692 Tyrphostin A46 CAS No. 118409-59-9

Tyrphostin A46

Cat. No.: B1683692
CAS No.: 118409-59-9
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-XVNBXDOJSA-N
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Description

Tyrphostin A46, also known as α-Cyano-(3,4-dihydroxy)cinnamide, is a member of the tyrphostin family of tyrosine kinase inhibitors. These compounds are designed to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. This compound specifically inhibits the epidermal growth factor receptor tyrosine kinase, making it a valuable tool in the study of signal transduction pathways and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tyrphostin A46 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Mechanism of Action

Tyrphostin A46 exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through competitive binding to the ATP-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. This disruption of signal transduction pathways leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118409-59-9, 122520-85-8
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 46
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG 99
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYRPHOSTIN A46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reaction of 2.4 g (10 mmol) 3,4-dihydroxybenzaldehyde and 0.9 g (10.7 mmol) cyanoacetamide by the procedure described in Example 1 above gave 1.45 g (70% yield) of product as a yellow solid, m.p. 247° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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